molecular formula C13H26N2O4 B1678944 Nisobamate CAS No. 25269-04-9

Nisobamate

Cat. No. B1678944
CAS RN: 25269-04-9
M. Wt: 274.36 g/mol
InChI Key: CBDPCXYQNVDTMW-UHFFFAOYSA-N
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Description

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for Nisobamate are not widely documented.
  • Industrial production methods remain undisclosed due to its lack of commercial availability.
  • Chemical Reactions Analysis

    • Nisobamate likely undergoes various reactions, including oxidation, reduction, and substitution .
    • Common reagents and conditions for these reactions are not well-documented.
    • Major products formed from these reactions remain unspecified.
  • Scientific Research Applications

    • Despite its limited use, Nisobamate has potential applications in:
      • Chemistry : As a starting material or intermediate in synthetic processes.
      • Biology : Possibly as a tool compound in biological studies.
      • Medicine : Although not widely explored, it may have pharmacological effects.
      • Industry : Its industrial applications are largely unexplored.
  • Mechanism of Action

    • The precise mechanism by which Nisobamate exerts its effects remains unknown.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Nisobamate’s uniqueness lies in its limited documentation and lack of commercialization.
    • Unfortunately, there are no widely recognized similar compounds to compare directly.

    properties

    CAS RN

    25269-04-9

    Molecular Formula

    C13H26N2O4

    Molecular Weight

    274.36 g/mol

    IUPAC Name

    [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

    InChI

    InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17)

    InChI Key

    CBDPCXYQNVDTMW-UHFFFAOYSA-N

    SMILES

    CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C

    Canonical SMILES

    CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    synonyms

    2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate
    nisobamate
    W 1015

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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